1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . This group is typically produced in a cyclopropanation reaction . The compound also contains an imidazole ring, which is a five-membered planar ring that includes two non-adjacent nitrogen atoms . The carboxylic acid group attached to the imidazole ring contributes to the compound’s acidic properties .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group .Scientific Research Applications
Continuous Production of Daclatasvir
Research led by Carneiro et al. (2015) details the use of 1H-4-substituted imidazoles, like 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid, in the high-temperature/high-pressure continuous flow synthesis of NS5A inhibitors, notably Daclatasvir, a prominent antiviral drug. This process leverages a stainless steel coil reactor and has implications for enhancing chemical reaction efficiency and reducing environmental impacts (Carneiro, Gutmann, Souza, & Kappe, 2015).
Crystal Structure Analysis
Wu et al. (2005) explored the crystal structure of a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, which crystallizes as a dihydrate. This study provides insights into the molecular arrangement and potential applications in crystallography and material science (Wu, Liu, & Ng, 2005).
Estrogen Receptor and COX Inhibitors
Wiglenda et al. (2005) synthesized 1H-imidazoles and tested them for hormonal activity and antiproliferative effects, revealing significant insights into their potential as estrogen receptor ligands and inhibitors of cyclooxygenase enzymes. These findings open up avenues for the development of new pharmaceutical agents (Wiglenda, Ott, Kircher, Schumacher, Schuster, Langer, & Gust, 2005).
Antitumor Agents
Andreani et al. (1983) conducted a study on imidazo[2,1‐b]thiazole‐5‐carboxylic acids, closely related to 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid, to synthesize various esters and evaluate their antitumor activity. Although they found no significant antitumor activity under the conditions employed, this research contributes to the broader understanding of the potential medicinal applications of similar compounds (Andreani, Rambaldi, Bonazzi, Fabbri, Greci, Galatulas, & Bossa, 1983).
Fungicidal Activities
Mao et al. (2015) investigated triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid for their fungicidal activities. Their research showed these compounds exhibiting good and broad-spectrum fungicidal activities, which can be crucial for agricultural applications (Mao, Bao, Feng, Wang, Li, & Fan, 2015).
β-Glucuronidase Inhibitory Activity
Salar et al. (2017) focused on the synthesis of 1H-imidazol-1-yl)ethyl aryl carboxylate derivatives and evaluated their β-glucuronidase inhibitory activity, demonstrating the potential of such compounds in medicinal chemistry, particularly for diseases where β-glucuronidase plays a role (Salar, Khan, Taha, Ismail, Ali, Qurat-Ul-Ain, Perveen, Ghufran, & Wadood, 2017).
Mechanism of Action
Target of Action
“1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid” is a compound that contains an imidazole ring. Imidazole rings are present in many biologically active molecules, such as histamine and various enzymes. Therefore, this compound could potentially interact with similar targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid” might affect. Given the presence of the imidazole ring, it’s possible that it could be involved in pathways related to the actions of histamine or other imidazole-containing compounds .
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDVBMYXJMTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208889 | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439902-57-4 | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.